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molecular formula C8H12N2O2 B8520753 4,5-diethyl-1H-imidazole-2-carboxylic acid

4,5-diethyl-1H-imidazole-2-carboxylic acid

Cat. No. B8520753
M. Wt: 168.19 g/mol
InChI Key: OPJWTLQABIPOLB-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (33c) was performed using 4,5-diethyl-1H-imidazole-2-carbaldehyde obtained in Example (43b) (352 mg, 2.31 mmol), sodium chlorite (420 mg, 4.64 mmol), sodium dihydrogenphosphate (725 mg, 4.64 mmol) and 2-methyl-2-butene (1 mL, 9.45 mmol), to obtain 36.7 mg of the title compound as a white solid (9.4%).
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Yield
9.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([CH:10]=[O:11])[NH:6][C:7]=1[CH2:8][CH3:9])[CH3:2].Cl([O-])=[O:13].[Na+].P([O-])(O)(O)=O.[Na+].CC(=CC)C>>[CH2:8]([C:7]1[N:6]=[C:5]([C:10]([OH:13])=[O:11])[NH:4][C:3]=1[CH2:1][CH3:2])[CH3:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
352 mg
Type
reactant
Smiles
C(C)C=1N=C(NC1CC)C=O
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
725 mg
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)=CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C(NC1CC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 mg
YIELD: PERCENTYIELD 9.4%
YIELD: CALCULATEDPERCENTYIELD 9.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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